2-(1-Methylcyclopropyl)pyrimidin-4-amine

Vue d'ensemble

Description

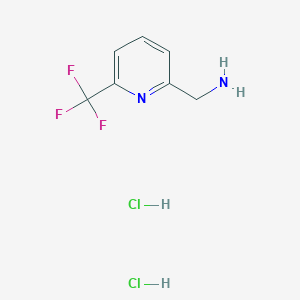

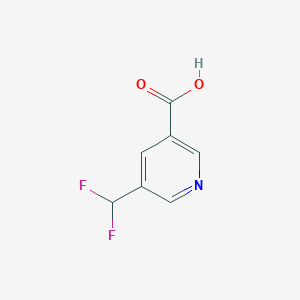

2-(1-Methylcyclopropyl)pyrimidin-4-amine, also known as MCP or MKP-4, is a heterocyclic organic compound used in various applications in the fields of chemistry, biology, and pharmaceuticals. It has a molecular weight of 149.2 g/mol .

Molecular Structure Analysis

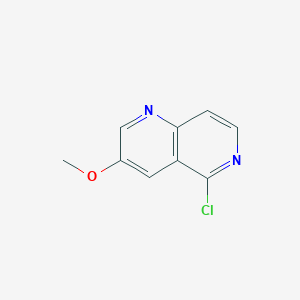

The molecular structure of this compound consists of a pyrimidine ring attached to a methylcyclopropyl group . The InChI code for this compound is1S/C8H11N3/c1-8(3-4-8)7-10-5-2-6(9)11-7/h2,5H,3-4H2,1H3,(H2,9,10,11) . Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, pyrimidine derivatives are known to undergo a variety of reactions. For example, the endocyclic imino group of aminopyrimidine is known to be a strong nucleophile .Applications De Recherche Scientifique

Synthesis and Chemical Applications

DMAP Catalyzed Synthesis : The synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines catalyzed by 4-(N,N-dimethylamino)pyridine (DMAP) demonstrates the utility of pyrimidin-4-amine derivatives in synthesizing complex heterocyclic compounds. These compounds are characterized by their spectral and microanalytical data, highlighting their potential in developing pharmacologically active molecules (Khashi, Davoodnia, & Lingam, 2015).

Synthesis of Pyrimidine Derivatives : The reaction of 2-(methylsulfanyl)pyrimidin-4-amine with various derivatives showcased the formation of bicyclic pyrimidine systems, indicating the versatility of this compound in generating structurally diverse heterocycles with potential chemical and biological applications (Huang et al., 2009).

Biological Activities and Pharmacological Potential

Adenosine Receptor Antagonists : Pyrrolo[2,3-d]pyrimidine-4-amines and their derivatives have shown high affinity and selectivity for A(1) adenosine receptors (ARs). These compounds are potent at human A(1) ARs and exhibit selectivity against A(2A), A(2B), and A(3) ARs, offering insights into developing new pharmacological tools (Hess et al., 2000).

Antitumor Activity : Research into new heterocyclic compounds, including derivatives of pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines, revealed pronounced antitumor activity in vitro. The study highlights the importance of the amine fragments' nature in the compound activity, suggesting these derivatives as candidates for further antitumor activity evaluation (Sirakanyan et al., 2019).

Cholinesterase and Aβ-Aggregation Inhibitors : A novel class of 2,4-disubstituted pyrimidines was identified as dual cholinesterase and amyloid-β (Aβ)-aggregation inhibitors, demonstrating the potential of pyrimidin-4-amine derivatives in addressing multiple pathological routes in Alzheimer's disease (AD) (Mohamed et al., 2011).

Mécanisme D'action

Target of Action

Pyrimidine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes .

Mode of Action

Pyrimidines, in general, are known to interact with their targets, leading to changes in the target’s function and subsequent downstream effects .

Biochemical Pathways

Pyrimidines are known to be involved in a variety of biochemical pathways, including those related to inflammation .

Result of Action

Pyrimidines are known to have a range of pharmacological effects, including anti-inflammatory effects .

Safety and Hazards

The safety data sheet for 2-(1-Methylcyclopropyl)pyrimidin-4-amine indicates that it is potentially hazardous. The compound has been assigned the GHS07 pictogram, with hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Orientations Futures

Pyrimidine derivatives, including 2-(1-Methylcyclopropyl)pyrimidin-4-amine, continue to be of interest in various fields, particularly in medicinal chemistry. Future research may focus on the development of new pyrimidines as anti-inflammatory agents . Additionally, the exploration of 4-aminopyrrolo[2,3-d]pyrimidine as antitubercular agents suggests potential future directions in the treatment of tuberculosis .

Analyse Biochimique

Biochemical Properties

2-(1-Methylcyclopropyl)pyrimidin-4-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit serine/threonine protein kinase PLK4, a master regulator of centriole duplication . This interaction is crucial for maintaining genome integrity and has implications in cancer research due to the overexpression of PLK4 in various cancers . The compound’s ability to inhibit PLK4 suggests its potential as a candidate for anticancer drug development.

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, its inhibition of PLK4 leads to disruptions in centriole duplication, which can result in cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active site of PLK4, inhibiting its kinase activity . This inhibition prevents the phosphorylation of downstream targets, leading to the disruption of centriole duplication and subsequent cell cycle arrest. The compound’s ability to modulate gene expression also contributes to its overall molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound exhibits good plasma stability and liver microsomal stability, with half-lives exceeding 289.1 minutes and 145 minutes, respectively . These properties indicate that the compound is relatively stable and can maintain its activity over extended periods. Long-term studies have shown that the compound can induce sustained effects on cellular function, including prolonged cell cycle arrest and apoptosis in cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit PLK4 activity and induce cell cycle arrest without causing significant toxicity . At higher doses, the compound may exhibit toxic or adverse effects, including off-target interactions and potential damage to normal tissues. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolic pathways include oxidation, reduction, and conjugation reactions, which are mediated by liver enzymes . These metabolic processes influence the compound’s bioavailability, distribution, and overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within specific tissues can influence its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the nucleus, cytoplasm, or other organelles can affect its interactions with biomolecules and its overall mechanism of action.

Propriétés

IUPAC Name |

2-(1-methylcyclopropyl)pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3/c1-8(3-4-8)7-10-5-2-6(9)11-7/h2,5H,3-4H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGIFQSQRTNNUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1)C2=NC=CC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1521482-21-2 | |

| Record name | 2-(1-methylcyclopropyl)pyrimidin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(1-Chlorocyclobutyl)sulfinyl]-4-methylbenzene](/img/structure/B1457437.png)

![1-[2-Hydroxy-4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B1457439.png)

![Methyl 7H-pyrrolo[2,3-D]pyrimidine-2-carboxylate](/img/structure/B1457440.png)

![[1-(2-Bromo-phenyl)-cyclopropyl]-methanol](/img/structure/B1457444.png)

![[1-[4-(4-Methylphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1457451.png)